molecular formula C8H12N2 B056905 2-Methyl-5-[(methylamino)methyl]pyridine CAS No. 120740-02-5

2-Methyl-5-[(methylamino)methyl]pyridine

Cat. No. B056905
M. Wt: 136.19 g/mol
InChI Key: CDELADZXJDHPDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves palladium-catalyzed reactions, regioselective chlorination, and coupling reactions. For example, a practical synthesis approach for pharmaceutical intermediates similar to "2-Methyl-5-[(methylamino)methyl]pyridine" has been described, highlighting the use of palladium-catalyzed cyanation and reduction sequences to introduce the aminomethyl moiety (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using X-ray crystallography, demonstrating specific configurations and bonding patterns. For instance, studies on similar compounds have reported detailed molecular conformations and interactions, providing insights into their structural characteristics (Lorenc, 2012).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including cycloadditions, oxidative aromatization, and acyl transfer reactions. These reactions are pivotal in synthesizing structurally diverse compounds. A novel strategy employing α-addition of aldehyde and enamide to isonitrile, leading to the synthesis of substituted pyridines, highlights the chemical versatility of pyridine derivatives (Lei et al., 2013).

Physical Properties Analysis

The physical properties of "2-Methyl-5-[(methylamino)methyl]pyridine" and similar compounds, such as solubility, melting point, and boiling point, are crucial for their application in chemical syntheses. Although specific data on this compound were not found, the physical properties of pyridine derivatives generally depend on their molecular structure and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group reactions, define the utility of "2-Methyl-5-[(methylamino)methyl]pyridine" in synthetic chemistry. Studies on similar compounds have demonstrated their potential as intermediates in the synthesis of various biologically active molecules (Cosford et al., 2003).

Scientific Research Applications

1. Flow Synthesis of 2-Methylpyridines

  • Application Summary : This research focused on the synthesis of 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
  • Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed, yielding the products without additional work-up or purification .
  • Results : Eight 2-methylated pyridines were produced in very good yields . This method was found to be superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

2. Synthesis of 2-Methyl-5-Ethylpyridine

  • Application Summary : This research explored a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) .
  • Methods of Application : The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .
  • Results : By using a Design of Experiments (DoE) approach, the temperature and concentration of reactants and the promoter were identified as the most important parameters influencing the course of the reaction .

3. Photochemistry of 2-(methylamino)pyridine

  • Application Summary : This research focused on the photochemistry of 2-(methylamino)pyridine in a low-temperature argon matrix . The study explored amino-imino tautomerism and rotational isomerism .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original research article .
  • Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original research article .

4. Safety Data for 2-(Methylamino)pyridine

  • Application Summary : This is not a direct application of the compound, but rather important safety data related to it. The compound 2-(Methylamino)pyridine has been classified as having acute toxicity (oral, dermal, inhalation), causing skin and eye irritation, and specific target organ toxicity (single exposure) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
  • Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .

5. Photochemistry of 2-(methylamino)pyridine

  • Application Summary : This research focused on the photochemistry of 2-(methylamino)pyridine in a low-temperature argon matrix . The study explored amino-imino tautomerism and rotational isomerism .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original research article .
  • Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original research article .

6. Safety Data for 2-(Methylamino)pyridine

  • Application Summary : This is not a direct application of the compound, but rather important safety data related to it. The compound 2-(Methylamino)pyridine has been classified as having acute toxicity (oral, dermal, inhalation), causing skin and eye irritation, and specific target organ toxicity (single exposure) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
  • Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation .

Future Directions

While specific future directions for “2-Methyl-5-[(methylamino)methyl]pyridine” are not available, related compounds are often used in the development of new pharmaceuticals and materials .

properties

IUPAC Name

N-methyl-1-(6-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-4-8(5-9-2)6-10-7/h3-4,6,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDELADZXJDHPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[(methylamino)methyl]pyridine

Synthesis routes and methods

Procedure details

A mixture of 16.6 g of 40% aqueous MeNH2 solution and 52 ml of CH2CN was cooled with ice and 6.08 g (0.043 mole in terms of pure product) of crude (6-methyl-3-pyridyl)methyl chloride was added dropwise with constant stirring. After completion of dropwise addition, the mixture was stirred at room temperature for 1.5 hours, at the end of which time the solvent was distilled off. The solid residue was extracted with CH2Cl2 and the CH2Cl2 layer was dried over MgSO4. The CH2Cl2 was distilled off and the residue was diluted with 70 ml of Et2O and filtered to remove the insoluble matter. Finally the filtrate was concentrated to recover 4.60 g of the title compound as a crude oil.
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two

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